molecular formula C16H22N2O3S B2594700 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide CAS No. 955746-60-8

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Cat. No.: B2594700
CAS No.: 955746-60-8
M. Wt: 322.42
InChI Key: PZDIBRUZVKQZII-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-11(2)22(20,21)17-15-6-5-12-7-8-18(10-14(12)9-15)16(19)13-3-4-13/h5-6,9,11,13,17H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDIBRUZVKQZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps. One common method includes the formation of the sulfonamide group through S-N coupling reactions. This can be achieved by reacting sulfonyl chlorides with amines under mild conditions, often using catalysts such as calcium triflimide or copper .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. The combination of hydrogen peroxide and thionyl chloride is also employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various catalysts such as calcium triflimide and copper. Reaction conditions often involve mild temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonyl chlorides, while reduction reactions produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline moiety, which is often linked to various biological activities. It is synthesized through multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The general synthetic pathway includes:

  • Formation of the Tetrahydroisoquinoline Framework : This involves cyclization reactions that create the core structure.
  • Introduction of Functional Groups : Modifications are made to introduce the sulfonamide and cyclopropanecarbonyl groups.
  • Purification : Final purification steps are essential to obtain the desired product.

Biological Activities

Research indicates that compounds with similar structures exhibit significant activity against central nervous system disorders. The mechanism of action for N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide primarily involves interactions with specific biological targets, potentially affecting neurotransmitter systems.

Potential Therapeutic Applications

  • Neurological Disorders : Due to its ability to cross the blood-brain barrier, this compound may be effective in treating conditions such as depression and anxiety.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, which could be beneficial in developing new antibiotics.

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • Study on CNS Activity : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antidepressant-like effects in animal models. The results indicated a potential pathway for developing new treatments for depression .
  • Anticancer Research : Another investigation focused on the anticancer properties of similar compounds. It was found that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction .

Summary of Applications

Application AreaDescription
Neurological DisordersPotential treatment for depression and anxiety due to CNS activity
Anticancer ActivityInhibition of cancer cell proliferation through apoptosis
Antimicrobial PropertiesDevelopment of new antibiotics leveraging sulfonamide characteristics

Mechanism of Action

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the peptide bond, allowing it to inhibit enzymes by competing with natural substrates. This compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique due to its combination of a cyclopropane ring, tetrahydroisoquinoline moiety, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H20N2O4SC_{23}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 388.42 g/mol. Its structure features a sulfonamide functional group, which is pivotal for its biological activity. The presence of the tetrahydroisoquinoline moiety is significant as it may contribute to the compound’s interaction with biological targets.

Sulfonamides generally exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is critical in the bacterial synthesis of folate. This inhibition disrupts DNA synthesis and bacterial growth, rendering sulfonamides bacteriostatic rather than bactericidal .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Exhibits antifungal properties against Candida albicans.

The compound's activity may be enhanced through structural modifications, such as the introduction of electron-withdrawing groups .

Anticancer Activity

Emerging studies have suggested potential anticancer properties for sulfonamide derivatives. For example, research involving various cell lines (e.g., MCF-7 for breast cancer) has shown that these compounds can induce cytotoxic effects, leading to apoptosis in cancer cells. The mechanism often involves the disruption of cellular metabolic pathways essential for cancer cell proliferation .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated significant reductions in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Data Summary Table

PropertyValue
Molecular FormulaC23H20N2O4S
Molecular Weight388.42 g/mol
Antimicrobial ActivityEffective against multiple pathogens
Anticancer ActivityInduces cytotoxicity in cancer cell lines
MechanismInhibition of folate synthesis

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